But-2-yne-1-sulfonyl fluoride
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Overview
Description
But-2-yne-1-sulfonyl fluoride is an organic compound that belongs to the class of sulfonyl fluorides. These compounds are characterized by the presence of a sulfonyl fluoride group (-SO2F) attached to an organic moiety. This compound is particularly interesting due to its unique structural features and reactivity, making it a valuable compound in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of but-2-yne-1-sulfonyl fluoride can be achieved through several methods. One common approach involves the reaction of but-2-yne-1-sulfonyl chloride with a fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF), under mild conditions . Another method includes the direct fluorosulfonylation of but-2-yne using fluorosulfonyl radicals generated from sulfuryl fluoride gas (SO2F2) or other fluorosulfonylating reagents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using efficient and cost-effective methods. The fluoride-chloride exchange method is widely used due to its simplicity and high yield. Additionally, the use of phase transfer catalysts, such as 18-crown-6-ether, can enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
But-2-yne-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Electrophilic Addition: The triple bond in this compound can participate in electrophilic addition reactions, forming addition products with various electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles such as amines, alcohols, and thiols. Reaction conditions typically involve mild temperatures and the presence of a suitable solvent, such as acetonitrile or dichloromethane .
Major Products Formed
The major products formed from the reactions of this compound include sulfonamides, sulfonates, and addition products with various electrophiles. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Scientific Research Applications
But-2-yne-1-sulfonyl fluoride has found widespread applications in scientific research, including:
Mechanism of Action
The mechanism of action of but-2-yne-1-sulfonyl fluoride involves its reactivity as an electrophile. The sulfonyl fluoride group can react with nucleophilic residues in proteins, such as serine, threonine, and cysteine, leading to covalent modification of the target proteins . This reactivity makes it a valuable tool in chemical biology for studying enzyme activity and protein interactions.
Comparison with Similar Compounds
But-2-yne-1-sulfonyl fluoride can be compared with other sulfonyl fluorides, such as ethenesulfonyl fluoride (ESF) and 1-bromoethene-1-sulfonyl fluoride (BESF). While all these compounds share the sulfonyl fluoride functional group, this compound is unique due to the presence of the triple bond, which imparts distinct reactivity and applications . Other similar compounds include sulfuryl fluoride (SO2F2) and fluorosulfonyl radicals, which are used in various fluorosulfonylation reactions .
Biological Activity
But-2-yne-1-sulfonyl fluoride (BSF) is a compound that has garnered attention in the fields of medicinal chemistry and chemical biology due to its unique reactivity and potential biological applications. This article explores the biological activity of BSF, focusing on its mechanism of action, efficacy as a covalent inhibitor, and relevant case studies.
Overview of this compound
This compound is classified as a sulfonyl fluoride, a category of compounds known for their electrophilic properties. These compounds can form covalent bonds with nucleophilic residues in proteins, making them valuable tools in drug discovery and development.
The primary mechanism by which BSF exerts its biological activity is through covalent modification of target proteins. This involves the formation of a stable bond between the sulfonyl fluoride group and nucleophilic amino acids, such as serine, cysteine, or lysine, within the active sites of enzymes. The resulting modification can lead to irreversible inhibition of enzyme activity.
Biological Activity and Efficacy
Recent studies have demonstrated the efficacy of sulfonyl fluorides, including BSF, as covalent inhibitors against various proteins. For instance, in a study focused on human neutrophil elastase (hNE), BSF derivatives exhibited significant selectivity and potency. One derivative showed an IC50 value of 0.24 μM with over 833-fold selectivity against cathepsin G, another serine protease .
Table 1: Biological Activity of BSF Derivatives
Compound | Target Protein | IC50 (μM) | Selectivity Ratio |
---|---|---|---|
Benzene-1,2-disulfonyl fluoride | hNE | 0.24 | >833 |
2-(Fluorosulfonyl)phenyl fluorosulfate | hNE | 2.2 | Not specified |
Case Studies
Case Study 1: Inhibition of Human Neutrophil Elastase
In a systematic screening of sulfonyl fluoride compounds against hNE, researchers identified several potent inhibitors. The study utilized high-resolution mass spectrometry to confirm covalent binding to the active site serine residue (Ser195) of hNE. The binding was characterized by a bond distance of approximately 1.6 Å, indicating strong interaction .
Case Study 2: Targeting CAII and KRAS4B
A separate investigation assessed the reactivity of sulfonyl fluorides against carbonic anhydrase II (CAII) and KRAS4B G12D mutants. The study revealed that while many compounds showed limited non-specific binding, some sulfonyl fluorides effectively modified CAII at specific nucleophilic sites. This highlights the potential for developing selective inhibitors targeting specific protein conformations .
Structural Insights
The structural basis for the activity of BSF derivatives has been explored through various biophysical techniques. For example, X-ray crystallography has provided insights into how these compounds interact with target proteins at the atomic level, revealing critical interactions that contribute to their inhibitory effects .
Properties
Molecular Formula |
C4H5FO2S |
---|---|
Molecular Weight |
136.15 g/mol |
IUPAC Name |
but-2-yne-1-sulfonyl fluoride |
InChI |
InChI=1S/C4H5FO2S/c1-2-3-4-8(5,6)7/h4H2,1H3 |
InChI Key |
CRKPNZYEIIOTOE-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCS(=O)(=O)F |
Origin of Product |
United States |
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